Phenylhydrazine hydrochloride

Catalog No.
S560727
CAS No.
59-88-1
M.F
C6H9ClN2
M. Wt
144.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylhydrazine hydrochloride

CAS Number

59-88-1

Product Name

Phenylhydrazine hydrochloride

IUPAC Name

phenylhydrazine;hydrochloride

Molecular Formula

C6H9ClN2

Molecular Weight

144.6 g/mol

InChI

InChI=1S/C6H8N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5,8H,7H2;1H

InChI Key

JOVOSQBPPZZESK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NN.Cl

Synonyms

phenylhydrazide, phenylhydrazine, phenylhydrazine hydrochloride, phenylhydrazine monohydrochloride, phenylhydrazine monosulfate

Canonical SMILES

C1=CC=C(C=C1)N[NH3+].[Cl-]

Hematological Research:

Historically, PHZ was used to induce anemia in animal models . This served as a valuable tool for researchers to study red blood cell (RBC) development, function, and destruction. However, due to ethical concerns and the availability of safer alternatives, this practice has largely been discontinued.

Nitrification Inhibition:

Recent research has explored the potential of PHZ as a nitrification inhibitor . Nitrification is the process by which soil microbes convert ammonia to nitrate. Excessive nitrification can lead to environmental problems, and PHZ shows promise in controlling this process by targeting specific enzymes involved in nitrification. However, further research is needed to assess its effectiveness and environmental impact compared to existing methods.

Other Applications:

PHZ has been used in various other research areas, including:

  • Chemical synthesis: As a starting material for the production of various organic compounds .
  • Analytical chemistry: For the detection of certain metals .
  • Toxicological research: To study the effects of oxidative stress on cells .

Phenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H8N2HClC_6H_8N_2\cdot HCl and a molar mass of 144.6 g/mol. It is the hydrochloride salt of phenylhydrazine, a highly reactive organic compound that appears as a white to whitish solid. This compound is known for its characteristic odor and its ability to decompose at temperatures above 245 °C. It is soluble in water at a pH range of 2.6 to 2.9 and exhibits a melting point between 250 °C and 254 °C .

Phenylhydrazine hydrochloride is primarily synthesized from phenylhydrazine through reactions with hydrochloric acid, resulting in the formation of this stable salt. The compound has notable applications in organic synthesis, particularly in the preparation of hydrazones and indoles, which are intermediates in various chemical processes .

The mechanism of action of PhzH depends on the context of its use. In biological research, PhzH induces anemia by damaging red blood cells through the formation of Heinz bodies, protein aggregates that impair cell function.

PhzH is a hazardous compound due to its:

  • Toxicity: PhzH is highly toxic by inhalation, ingestion, and skin contact. It can cause severe effects on the nervous system, blood, and kidneys.
  • Carcinogenicity: PhzH is classified as a potential carcinogen by the International Agency for Research on Cancer (IARC).
  • Flammability: PhzH is combustible and can ignite readily [].

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirator when handling PhzH.
  • Work in a well-ventilated fume hood.
  • Store PhzH in a cool, dry place away from heat, light, and incompatible chemicals.
  • Dispose of PhzH waste according to local regulations.

  • Reduction Reactions: As a strong reducing agent, it can reduce various compounds, often reacting violently with oxidizers such as hydrogen peroxide and permanganates .
  • Formation of Hydrazones: It reacts with carbonyl compounds to form hydrazones, which are useful in the identification and characterization of aldehydes and ketones .
  • Diazotization: Phenylhydrazine hydrochloride can undergo diazotization reactions, where it reacts with nitrous acid to form diazonium salts, which are important intermediates in dye synthesis .

Phenylhydrazine hydrochloride exhibits significant biological activity, particularly as an inducer of hemolytic anemia in animal models. Studies have shown that it can cause oxidative stress in red blood cells, leading to the formation of free radicals that damage cell membranes and hemoglobin . Additionally, phenylhydrazine has been implicated in carcinogenic activity due to its ability to induce DNA damage through alkylation processes .

In toxicological studies, exposure to phenylhydrazine hydrochloride has resulted in various adverse effects, including gastrointestinal complaints, skin irritation, and potential mutagenic effects as evidenced by positive results in bacterial gene mutation tests .

The synthesis of phenylhydrazine hydrochloride typically involves several steps:

  • Starting Material: Phenylhydrazine is used as the starting material.
  • Diazotization Reaction: Phenylhydrazine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
  • Reduction Reaction: The diazonium salt undergoes reduction using sodium pyrosulfite under controlled pH conditions (7-9) and moderate temperatures (10-35 °C) to yield phenylhydrazine hydrochloride .
  • Purification: The final product is purified through crystallization or filtration methods to achieve high purity levels.

Phenylhydrazine hydrochloride has several important applications:

  • Organic Synthesis: It is widely used for synthesizing indoles through the Fischer indole synthesis method, which is crucial for producing various pharmaceuticals and dyes .
  • Carbohydrate Analysis: The compound forms hydrazones with sugars, facilitating their separation and analysis in mixtures .
  • Research Tool: Due to its ability to induce hemolytic anemia, it serves as a model compound in toxicology studies related to blood disorders .

Phenylhydrazine hydrochloride interacts with various substances, leading to significant biological effects:

  • Oxidative Stress Induction: It generates free radicals that can cause oxidative damage to cellular components, particularly affecting red blood cells .
  • Genotoxicity: Studies indicate that phenylhydrazine can cause mutations and DNA damage through mechanisms involving radical formation and alkylation .
  • Toxicokinetics: The compound is rapidly absorbed regardless of administration route, with metabolites such as p-hydroxyphenylhydrazine being identified as significant products following metabolism .

Several compounds share structural or functional similarities with phenylhydrazine hydrochloride. Here are some notable examples:

CompoundStructure SimilarityUnique Properties
HydrazineSimilar functional groupUsed as a rocket propellant; highly reactive
2-MethylphenylhydrazineMethyl group additionExhibits different reactivity patterns in synthesis
Benzoyl hydrazineAromatic substitutionUtilized in pharmaceutical applications

Phenylhydrazine hydrochloride stands out due to its specific applications in organic synthesis and its unique biological activity related to hemolytic anemia induction. Its strong reducing properties also differentiate it from other similar compounds that may not exhibit such reactivity or biological effects.

Physical Description

Phenylhydrazine hydrochloride is a white to tan solid with a weak aromatic odor. (EPA, 1998)

Boiling Point

Not pertinent; it decomposes (EPA, 1998)

Density

Greater than 1 at 68F (EPA, 1998)

Melting Point

469 to 475 °F (EPA, 1998)

UNII

H7QFK49SVD

Related CAS

100-63-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (54.29%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (94.29%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (94.29%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H372 (98.57%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (54.29%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Oxidants

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

59-88-1
27140-08-5

Use Classification

Fire Hazards -> Flammable - 2nd degree

General Manufacturing Information

Hydrazine, phenyl-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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